3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Overview
Description
Scientific Research Applications
Anticoagulant and Antiplatelet Effects
Research by Matsuo et al. (1986) on MD 805, a quinoline derivative, highlights its application in reducing platelet activation in hemodialysis patients, comparing favorably with heparin by not increasing proteins released as a result of platelet activation, thus proving useful in maintenance anticoagulation therapy for patients on hemodialysis Matsuo et al., 1986.
Pharmacokinetics
Studies such as those conducted by Höffken et al. (1985) on ciprofloxacin, another quinoline derivative, provide valuable insights into the pharmacokinetics of these compounds, demonstrating their extensive distribution, high clearance, and bioavailability after oral and intravenous administration, which suggests potential applications in treating infections resistant to traditional antibiotics Höffken et al., 1985.
Immunomodulatory Properties
Linomide, a synthetic immunomodulator derived from the quinoline structure, has been shown to increase natural killer cell activity and may have applications in treating secondary progressive multiple sclerosis by inhibiting the progression of the disease and preventing the appearance of new active lesions in MRI scans Karussis et al., 1996.
Antibacterial Activity
The efficacy of norfloxacin, a quinoline carboxylic acid derivative, in treating penicillin-resistant Neisseria gonorrhoeae highlights the potential of quinoline derivatives in developing effective treatments for antibiotic-resistant bacterial infections Crider et al., 1984.
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-20-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)20)21-5-3-19-4-6-21/h7-8,19H,2-6H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXPOLYCUTZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244225 | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99726-76-8 | |
Record name | 8-Fluoronorfloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99726-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099726768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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